3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859495
InChI: InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20)
SMILES: COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one

CAS No.:

Cat. No.: VC0859495

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one -

Specification

Description 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines.
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20)
Standard InChI Key IMNVQHKWVRAIIQ-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2O
SMILES COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O
Canonical SMILES COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator